(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinecarbothioamide
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Overview
Description
[(E)-[1-(5-CHLOROTHIOPHEN-2-YL)ETHYLIDENE]AMINO]THIOUREA is a chemical compound that belongs to the class of thiourea derivatives It is characterized by the presence of a thiophene ring substituted with a chlorine atom at the 5-position and an ethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[1-(5-CHLOROTHIOPHEN-2-YL)ETHYLIDENE]AMINO]THIOUREA typically involves the reaction of 5-chlorothiophene-2-carboxaldehyde with thiourea under specific conditions. The reaction is usually carried out in an anhydrous ethanol solution with a catalytic amount of glacial acetic acid. The mixture is stirred under reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for [(E)-[1-(5-CHLOROTHIOPHEN-2-YL)ETHYLIDENE]AMINO]THIOUREA are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[(E)-[1-(5-CHLOROTHIOPHEN-2-YL)ETHYLIDENE]AMINO]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting urease.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of [(E)-[1-(5-CHLOROTHIOPHEN-2-YL)ETHYLIDENE]AMINO]THIOUREA involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbamate. This inhibition can disrupt the metabolic processes of ureolytic bacteria, making it a potential candidate for treating bacterial infections .
Comparison with Similar Compounds
Similar Compounds
- [(E)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)thiophene-2-carbohydrazide]
- 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide
Uniqueness
[(E)-[1-(5-CHLOROTHIOPHEN-2-YL)ETHYLIDENE]AMINO]THIOUREA stands out due to its unique structural features, such as the presence of both a thiophene ring and a thiourea moiety
Properties
Molecular Formula |
C7H8ClN3S2 |
---|---|
Molecular Weight |
233.7 g/mol |
IUPAC Name |
[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C7H8ClN3S2/c1-4(10-11-7(9)12)5-2-3-6(8)13-5/h2-3H,1H3,(H3,9,11,12)/b10-4+ |
InChI Key |
APCFEGJUKJTYCB-ONNFQVAWSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC=C(S1)Cl |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=C(S1)Cl |
Origin of Product |
United States |
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